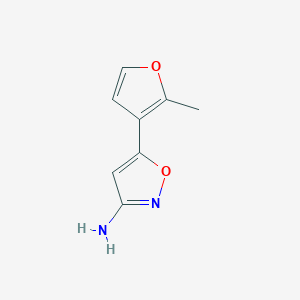

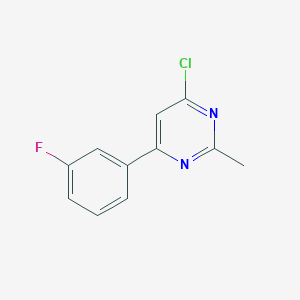

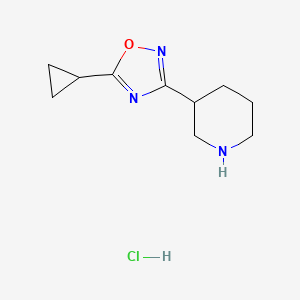

![molecular formula C6H4ClN3O B1425980 8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one CAS No. 1020042-77-6](/img/structure/B1425980.png)

8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Vue d'ensemble

Description

“8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one” is a chemical compound that is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . It has been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, 1,2,4-Triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . The structure is likely to be influenced by the presence of the 8-chloro group.Applications De Recherche Scientifique

Application in Cancer Research

- Scientific Field: Oncology

- Summary of the Application: [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have been studied as potential c-Met kinase inhibitors . These compounds were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

- Methods of Application: The compounds were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

- Results or Outcomes: Among the compounds studied, the compound with the most potential, 22i, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Application in Antimicrobial Research

- Scientific Field: Microbiology

- Summary of the Application: Thiazolo[3,2-a]pyrimidines have been synthesized and studied for their antimicrobial properties .

- Methods of Application: Hydrazinolysis of compound 1 was followed by addition cyclization with acetic anhydride, formic acid, carbon disulfide and benzoyl chloride to afford triazolo[4,3-a]pyrimidines .

- Results or Outcomes: The antimicrobial screening showed high activity for thiazolo[3,2-a]pyrimidines 11 and 12 against both Gram (+ ve) and Gram (− ve) bacteria .

Application in c-Met Kinase Inhibition

- Scientific Field: Biochemistry

- Summary of the Application: [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have been studied as potential c-Met kinase inhibitors .

- Methods of Application: The compounds were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

- Results or Outcomes: The compound with the most potential, 22i, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Application in Optical and Charge-Transfer Properties

- Scientific Field: Physical Chemistry

- Summary of the Application: 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines have been synthesized and studied for their optical and charge-transfer properties .

- Methods of Application: A two-step route to a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .

- Results or Outcomes: The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .

Application in Energetic Materials

- Scientific Field: Materials Science

- Summary of the Application: Two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively .

- Methods of Application: The materials were synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results or Outcomes: Among the synthesized materials, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

Application in Heat-Resistant Explosives

- Scientific Field: Materials Science

- Summary of the Application: The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

- Methods of Application: The compound was synthesized using a similar method as mentioned above .

- Results or Outcomes: Compound 10 has significant potential as a heat-resistant explosive .

Propriétés

IUPAC Name |

8-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFUWBXNPZHZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NNC2=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

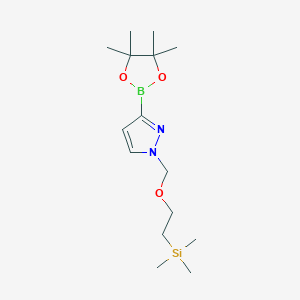

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)

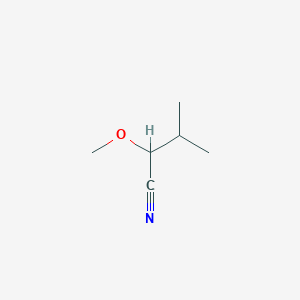

![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)

![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)